4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Overview
Description
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C9H10O3 It is a derivative of benzofuran and is characterized by its unique structure, which includes an epoxy group and a tetrahydrobenzofuran ring
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione are currently unknown
Mode of Action
It is known that the compound is involved in the diels-alder reaction, a type of pericyclic reaction that can result in significant changes in the molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione typically involves the reaction of maleic anhydride with 1,3-pentadiene. The reaction proceeds through a Diels-Alder reaction, forming the desired product under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the epoxy group .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, altering its chemical properties.
Substitution: The epoxy group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various chemical products and materials.
Comparison with Similar Compounds
- 4-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
Uniqueness: 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione is unique due to its epoxy group and tetrahydrobenzofuran ring, which confer specific reactivity and properties not found in similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLSTTHDYSASGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298828 | |
Record name | 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62653-25-2 | |
Record name | NSC126389 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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